Fortunellin

Vue d'ensemble

Description

Fortunellin is a flavonoid that has been identified as a potential anti-inflammatory agent in inflammatory diseases . It targets miR-374a, a negative regulator of phosphatase and tensin homolog (PTEN). Fortunellin has been shown to protect against high fructose-induced diabetic heart injury in mice by suppressing inflammation and oxidative stress via the AMPK/Nrf-2 pathway .

Synthesis Analysis

While specific synthesis methods for Fortunellin were not found in the search results, it’s known that Fortunellin is a citrus flavonoid and has been studied for its effects and mechanisms in inflammatory diseases .Molecular Structure Analysis

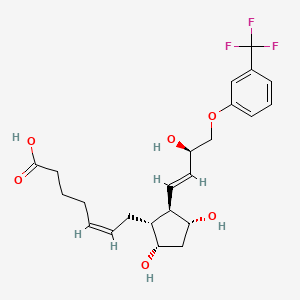

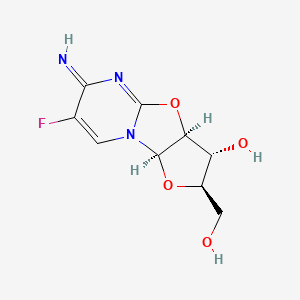

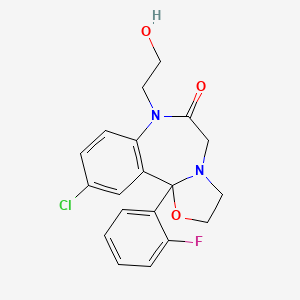

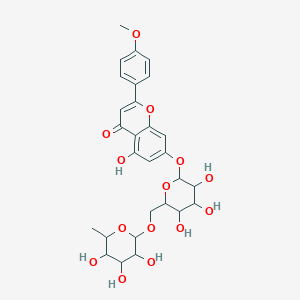

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .Chemical Reactions Analysis

Fortunellin has been reported to inhibit the dimerization of 3CL-Pro, a process crucial for viral replication .Physical And Chemical Properties Analysis

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .Applications De Recherche Scientifique

Fortunellin: A Comprehensive Analysis of Scientific Research Applications

Acute Lung Injury Treatment: Fortunellin has been studied for its potential to alleviate the progression of acute lung injury (ALI). Research suggests that it can mitigate tissue injury, apoptosis, inflammation, and collagen deposition in the lungs in an LPS-induced ALI model .

Anti-Inflammatory Agent: As a citrus flavonoid, fortunellin may act as an anti-inflammatory agent. It has been investigated for its effects on the modulation of Phosphatase and Tensin Homolog (PTEN) in inflammatory diseases like Inflammatory Bowel Disease (IBD) .

Antiviral Potential Against SARS-CoV-2: Fortunellin’s dual role as a phytochemical has been computationally explored for its therapeutic potential against SARS-CoV-2 and new variants of coronavirus. Its oral bioavailability and safety profile make it a candidate for further in-vivo, in-vitro investigations, and clinical trials .

Mécanisme D'action

Target of Action

Fortunellin, a phytochemical, has been found to target multiple key proteins that are necessary for viral replication, growth, invasion, and infectivity . It also targets the AMPK/Nrf2 pathway .

Mode of Action

Fortunellin binds reliably to key targets that are necessary for viral replication, growth, invasion, and infectivity . It supports protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways . It also enhances the AMPK/Nrf2 pathway .

Biochemical Pathways

Fortunellin has been associated with a variety of biological pathways, including hematopoietic cell lineage, AGE-RAGE signalling pathway in diabetic complications, PI3K-Akt signalling system, ECM-receptor interaction, and TNF signalling pathway . It enhances the AMPK/Nrf2 pathway, which is known to regulate cellular antioxidant defense systems .

Pharmacokinetics

It has been found to be non-toxic to mice and cells .

Result of Action

Fortunellin ameliorates symptoms of inflammation and oxidative stress. It decreases epithelial cell apoptosis through inhibiting PTEN expression in colitis . It also reduces inflammation and ROS generation in H9C2 cells induced by LPS .

Action Environment

The action of Fortunellin can be influenced by environmental factors such as the presence of high fructose, which can induce diabetes . In the presence of high fructose, Fortunellin can enhance the AMPK/Nrf2 pathway, thereby protecting against fructose-induced inflammation and oxidative stress .

Orientations Futures

Fortunellin has been studied for its potential therapeutic effects in various conditions. For instance, it has been shown to ameliorate LPS-induced acute lung injury, inflammation, and collagen deposition . Additionally, computational exploration has suggested that Fortunellin may have antiviral activities against SARS-CoV-2 and immunomodulatory abilities against the host . These findings suggest that Fortunellin may have potential applications in the treatment of various diseases, including inflammatory diseases and viral infections .

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDGPFGTFOLRJ-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861996 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fortunellin | |

CAS RN |

20633-93-6 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.